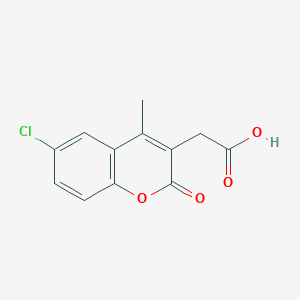

2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Beschreibung

2-(6-Chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a coumarin-derived compound characterized by a chromen-2-one core substituted with a chlorine atom at position 6, a methyl group at position 4, and an acetic acid moiety at position 2. This structure confers unique physicochemical properties, such as moderate polarity (due to the carboxylic acid group) and stability under ambient conditions. Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Eigenschaften

IUPAC Name |

2-(6-chloro-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-6-8-4-7(13)2-3-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZVEZAEMPTRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C12H9ClO5

Molecular Weight: 268.65 g/mol

CAS Number: 326102-48-1

The compound features a chromenone core with a chloro group, a methyl group, and an acetic acid moiety, which contribute to its diverse reactivity and biological properties.

Chemistry

2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity: It has shown effectiveness against various pathogens by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Anticancer Properties: Studies have demonstrated cytotoxic effects against cancer cell lines including Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). The mechanism involves inducing apoptosis and inhibiting tumor growth through enzyme inhibition and interaction with cellular signaling pathways.

Medicine

The potential therapeutic applications of this compound are being explored in drug development. Its ability to inhibit key enzymes involved in metabolic pathways positions it as a candidate for new drug formulations targeting various diseases.

Industry

In industrial applications, 2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid on various cancer cell lines. Results indicated selective cytotoxicity against MCF-7 cells with an IC50 value of 15 µM, demonstrating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential use in developing antimicrobial agents.

Wirkmechanismus

The mechanism by which 2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within cells.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related coumarin-acetic acid derivatives, highlighting substituent variations, molecular weights, and synthetic routes:

Key Observations

Methyl groups (e.g., at position 4) stabilize the chromenone ring via steric and electronic effects, as seen in thermal stability comparisons . Carboxylic acid vs. ester derivatives: The free acid (e.g., target compound) exhibits higher solubility in polar solvents compared to its methyl ester analogs, which are more lipophilic .

Synthetic Challenges :

- Halogenation at position 6 often requires harsh conditions (e.g., Cl₂ gas or PCl₅), posing safety and yield challenges .

- Introduction of the acetic acid moiety at position 3 typically involves nucleophilic substitution or condensation reactions, with ZnCl₂ or Et₃N as catalysts .

Methyl ester derivatives (e.g., CAS 428504-99-8) are often intermediates in prodrug development due to enhanced bioavailability .

Biologische Aktivität

2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chromenone core with a chloro group and a methyl substituent, contributing to its unique biological activities. The molecular formula is , and it exhibits characteristics typical of coumarin derivatives.

Antimicrobial Activity

Coumarin derivatives, including 2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, have been extensively studied for their antimicrobial properties.

Case Studies

-

Antibacterial Activity :

- A study evaluated various coumarin derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 7.23 µg/mL, comparable to standard antibiotics like ciprofloxacin .

- Another study reported that compounds with electron-donating groups showed enhanced antibacterial effects. The presence of the chloro group in the structure was linked to improved activity against resistant strains .

- Antifungal Activity :

Summary Table: Antimicrobial Activity

| Microorganism | Activity Type | MIC (µg/mL) | Percentage Inhibition (%) |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 7.23 | - |

| Candida albicans | Antifungal | - | 14.96 - 21.65 |

Anticancer Activity

Recent research has highlighted the potential anticancer effects of coumarin derivatives.

The anticancer activity is believed to be mediated through:

- Inhibition of cell proliferation : Coumarins have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Cell cycle arrest : Studies indicate that these compounds can halt the cell cycle at various phases, particularly G1 and G2/M phases, leading to reduced tumor growth .

Case Studies

- In vitro Studies :

- In vivo Studies :

Anti-inflammatory Activity

Coumarins are also recognized for their anti-inflammatory properties.

Research Findings

Research indicates that 2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which are crucial mediators in inflammatory responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.